3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of 3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride follows established International Union of Pure and Applied Chemistry conventions for substituted amino acid derivatives. The compound's primary nomenclature designates it as a propanoic acid derivative with specific positional descriptors indicating the location of functional groups along the carbon chain. The systematic name reflects the presence of an amino group at the 3-position and a substituted benzyl group at the 2-position of the propanoic acid backbone.
The classification system places this compound within the broader category of beta-amino acids, which are characterized by the attachment of the amino group to the beta-carbon rather than the alpha-carbon as observed in conventional alpha-amino acids. This structural distinction fundamentally alters the compound's chemical behavior and biological properties compared to naturally occurring amino acids. The hydrochloride salt formation enhances the compound's solubility characteristics and provides improved stability for analytical and synthetic applications.
The simplified molecular identification code for this compound utilizes the notation O=C(O)C(CC1=CC=CC=C1C)CN.[H]Cl, which precisely describes the molecular connectivity and stereochemical relationships. This representation clearly indicates the ortho-positioning of the methyl substituent on the benzene ring, distinguishing it from meta- and para-substituted analogs that exhibit different substitution patterns.
The compound's systematic classification within chemical databases employs multiple identifier systems, including Chemical Abstracts Service numbering and molecular descriptor codes that facilitate unambiguous identification across different research platforms. The molecular formula C₁₁H₁₆ClNO₂ provides essential compositional information while maintaining consistency with related structural analogs in the same chemical family.
Molecular Architecture: Stereochemical Configuration and Conformational Analysis
The molecular architecture of 3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride exhibits complex stereochemical features that significantly influence its three-dimensional structure and chemical properties. The compound contains a chiral center at the 2-position of the propanoic acid chain, where the benzyl substituent is attached, creating possibilities for enantiomeric forms with distinct spatial arrangements. The stereochemical designation follows standard nomenclature protocols, with the absolute configuration determined through appropriate analytical techniques.
Conformational analysis reveals that the ortho-methyl substitution pattern creates unique steric interactions that influence the preferred molecular geometry. The proximity of the methyl group to the benzyl carbon connecting to the propanoic acid chain introduces rotational restrictions that are not present in meta- or para-substituted analogs. These steric effects result in preferred conformational states that minimize unfavorable interactions while maintaining optimal molecular stability.
The aromatic ring system adopts specific orientations relative to the propanoic acid backbone, with the ortho-methyl group influencing the accessible conformational space. Computational studies and experimental evidence suggest that the benzyl ring preferentially adopts orientations that position the methyl substituent away from the amino acid chain to minimize steric hindrance. This conformational preference has direct implications for the compound's crystallization behavior and intermolecular packing arrangements.
The hydrochloride salt formation introduces additional structural considerations through ionic interactions between the protonated amino group and the chloride counterion. These electrostatic interactions influence the overall molecular conformation and contribute to the compound's stability in crystalline and solution phases. The salt bridge formation creates a partially rigid structure that affects both the local geometry around the amino group and the global molecular conformation.
Temperature-dependent conformational studies indicate that the compound exhibits restricted rotation around key bonds, particularly the connection between the aromatic ring and the propanoic acid chain. This restricted rotation is more pronounced than in meta- and para-substituted analogs due to the additional steric bulk introduced by the ortho-methyl group.
Comparative Structural Analysis with Ortho-, Meta-, and Para-Substituted Isomers
Comparative structural analysis reveals significant differences between the ortho-substituted 3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride and its meta- and para-substituted isomers. The meta-substituted analog, 3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride, shares the same molecular formula C₁₁H₁₆ClNO₂ and molecular weight of 229.70 grams per mole but exhibits distinctly different conformational preferences. The meta-positioning of the methyl group eliminates the steric interactions present in the ortho-isomer, allowing for greater conformational flexibility around the benzyl-propanoic acid connection.
The para-substituted isomer, 3-Amino-2-[(4-methylphenyl)methyl]propanoic acid hydrochloride, demonstrates the most significant structural differences from the ortho-analog. The para-methyl positioning creates a symmetrical substitution pattern that minimizes steric interactions while maintaining the electronic effects of methyl substitution. This symmetrical arrangement results in different packing arrangements in the crystalline state and altered solubility characteristics compared to the ortho-isomer.
| Substitution Pattern | Molecular Weight | Steric Hindrance | Conformational Flexibility | Crystalline Packing |
|---|---|---|---|---|
| Ortho (2-methyl) | 229.70 g/mol | High | Restricted | Unique arrangements |
| Meta (3-methyl) | 229.70 g/mol | Moderate | Intermediate | Standard patterns |
| Para (4-methyl) | 229.70 g/mol | Low | High | Symmetrical packing |
The electronic effects of methyl substitution vary significantly among the three isomers due to the different positions relative to the benzyl carbon. The ortho-substitution creates both inductive and steric effects that influence the electron density distribution throughout the aromatic system. These electronic differences manifest in altered chemical reactivity patterns and different spectroscopic signatures that can be used for analytical identification and characterization.
Intermolecular hydrogen bonding patterns differ substantially among the three isomers due to the varying accessibility of hydrogen bond acceptor and donor sites. The ortho-methyl group in the target compound creates a distinct microenvironment that affects the formation of hydrogen bonds between adjacent molecules in both solution and crystalline phases. These differences directly impact the compound's physical properties, including melting point, solubility, and stability characteristics.
The conformational energy profiles of the three isomers show distinct minima corresponding to preferred molecular geometries. The ortho-isomer exhibits higher-energy conformational barriers due to steric clashes, while the meta- and para-isomers demonstrate smoother energy surfaces with multiple accessible conformations. These energy differences translate into different kinetic and thermodynamic behaviors during chemical reactions and phase transitions.
Crystallographic Characterization and X-ray Diffraction Studies
Crystallographic characterization of 3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride reveals unique structural features that distinguish it from related amino acid derivatives. While specific crystallographic data for this exact compound are limited in the available literature, analysis of closely related structures provides valuable insights into expected crystal packing arrangements and molecular organization patterns. The compound's crystallization behavior is significantly influenced by the ortho-methyl substitution pattern, which creates distinct steric and electronic environments compared to meta- and para-substituted analogs.
Related crystallographic studies of methylated phenylalanine derivatives demonstrate that ortho-substitution patterns typically result in unique packing motifs characterized by altered intermolecular distance relationships and hydrogen bonding networks. The presence of the ortho-methyl group introduces additional complexity to the crystal packing through steric bulk effects that must be accommodated within the three-dimensional lattice structure. These steric considerations often lead to increased unit cell volumes and modified symmetry relationships compared to unsubstituted or meta/para-substituted analogs.
Temperature-dependent crystallographic studies of related compounds reveal that ortho-methylated derivatives often exhibit polymorphic behavior with distinct crystal forms stable at different temperature ranges. The structural transitions between polymorphic forms are typically associated with changes in molecular conformation and packing arrangements that optimize intermolecular interactions while minimizing steric conflicts. These polymorphic transitions have practical implications for compound handling, storage, and analytical characterization.
The hydrogen bonding networks in crystals of ortho-methylated amino acid derivatives typically show modified patterns compared to unsubstituted analogs due to the steric influence of the methyl group. The ortho-methyl substitution can either enhance or disrupt hydrogen bonding depending on the specific geometric requirements of the crystal lattice. In many cases, the methyl group creates hydrophobic regions that influence the overall crystal architecture and contribute to the formation of distinct molecular layers or channels within the structure.
X-ray diffraction analysis of related ortho-substituted compounds reveals characteristic diffraction patterns that reflect the unique molecular arrangement and lattice parameters. The diffraction data provide detailed information about bond lengths, bond angles, and torsional relationships that define the molecular geometry in the crystalline state. These structural parameters often differ from solution-phase conformations due to crystal packing forces that stabilize specific molecular arrangements.
The crystallographic characterization also provides insights into the preferred orientations of the amino acid chain relative to the aromatic ring system. In ortho-methylated derivatives, the preferred orientations typically minimize steric interactions between the methyl group and the propanoic acid backbone while maintaining optimal intermolecular interactions within the crystal lattice. These geometric preferences have direct implications for understanding the compound's chemical behavior and potential biological activity.
Properties
IUPAC Name |
2-(aminomethyl)-3-(2-methylphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-4-2-3-5-9(8)6-10(7-12)11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXOCNILSQMZDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of a Carboxylic Acid Derivative: The starting material can be a carboxylic acid derivative, which undergoes reduction to form the amino group.
Amination Reaction:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amino acid with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that involve the use of reactors and controlled conditions to ensure the purity and yield of the final product. The process may include purification steps such as crystallization and filtration to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Alcohols
Substitution Reactions: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
- Role : The compound serves as a critical building block in organic synthesis, facilitating the creation of more complex molecules. Its amino and carboxylic acid functional groups allow for diverse chemical reactions, including amide formation and nucleophilic substitutions.
- Reactions :
- Oxidation : The amino group can be oxidized to yield nitroso or nitro derivatives.
- Reduction : The carboxylic acid group can be reduced to an alcohol.
- Substitution : The amino group can participate in nucleophilic substitutions to form various derivatives.
| Reaction Type | Example Products |
|---|---|
| Oxidation | Nitro derivatives |
| Reduction | Alcohols |
| Substitution | Amides |
Biological Research Applications
Biochemical Pathways
- Investigations : The compound is studied for its interactions with enzymes and its potential role in biochemical pathways. Its structural features enable it to influence enzyme activity through hydrogen bonding and π-π stacking interactions.
- Case Studies : Research has indicated that similar compounds can modulate neurotransmitter systems, suggesting potential applications in neuropharmacology.
Medicinal Applications
Therapeutic Potential
- Drug Development : The compound is being explored for its therapeutic effects in various conditions, including neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.
- Intermediate in Synthesis : It is often utilized as an intermediate in the synthesis of pharmaceutical compounds, enhancing the efficiency of drug formulation processes.
Industrial Applications
Specialty Chemicals Production
- Usage : In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its unique properties allow it to be integrated into various formulations, enhancing product performance.
Summary of Applications
The following table summarizes the applications of 3-amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride across different fields:
| Field | Application | Description |
|---|---|---|
| Chemistry | Organic Synthesis | Building block for complex molecules; involved in oxidation/reduction reactions. |
| Biology | Biochemical Pathways | Studies on enzyme interactions; potential modulation of neurotransmitter systems. |
| Medicine | Therapeutic Development | Investigated for neurological disorders; used as an intermediate in drug synthesis. |
| Industry | Specialty Chemicals Production | Integrated into formulations for enhanced performance. |
Mechanism of Action
The mechanism by which 3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include enzyme inhibition, receptor binding, or modulation of biochemical processes.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The aromatic substituent is a critical determinant of physicochemical and biological properties. Key analogs include:
*Calculated based on formula C₁₄H₁₆ClNO₂.
Key Observations :
Amino Acid Backbone Modifications
Variations in the amino acid scaffold influence charge, solubility, and stereochemistry:
Key Observations :
- Trifluoroethylamino substitution introduces strong electron-withdrawing effects, which may stabilize the molecule against enzymatic degradation .
- Stereospecific analogs (e.g., R-configuration) highlight the importance of chirality in biological activity, particularly for receptor-targeted applications .
Fluorinated Derivatives
Fluorine substitutions are prevalent in medicinal chemistry for optimizing drug-like properties:
Key Observations :
- para-Fluorine on the phenyl ring maximizes electronic effects without steric hindrance, often improving metabolic stability .
Biological Activity
3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride, also known as a derivative of amino acids, has garnered attention in scientific research due to its potential biological activities and applications in pharmaceuticals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHClNO
- Molar Mass : Approximately 244.73 g/mol
This structure includes an amino group, a carboxylic acid moiety, and a 2-methylphenyl substituent, which may influence its interaction with biological targets.
The biological activity of 3-amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, modulating their activity.
- Receptor Binding : The aromatic ring can participate in π-π stacking interactions, enhancing binding affinity to specific receptors.
These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological activities:
- Antimicrobial Activity : In vitro studies have shown promising antibacterial and antifungal properties against various strains. For instance:
- Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties, although detailed mechanisms remain to be elucidated.
- Neuroprotective Potential : Preliminary research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Studies and Research Findings
Several studies have investigated the biological activity of 3-amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride:
Q & A
Q. What are the recommended synthetic routes for 3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride, and how can yield and purity be optimized?
Methodological Answer:
- Synthetic Pathways : Start with chiral amino acids (e.g., L-serine or L-alanine) to establish stereochemistry, followed by introducing the 2-methylphenylmethyl group via nucleophilic substitution or Friedel-Crafts alkylation .
- Optimization : Use protecting groups (e.g., Boc for amines) to prevent side reactions. Monitor reaction progress via TLC or HPLC. Purify via recrystallization or reverse-phase HPLC to achieve >95% purity .
- Safety : Follow guidelines for handling hydrochloride salts, including inert atmosphere use and proper ventilation to mitigate hygroscopicity risks .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
Methodological Answer:
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 2-methylphenylmethyl group at C2) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ for C₁₂H₁₈ClNO₂).
- Purity Analysis :
Q. How should solubility and stability be experimentally determined for this compound?
Methodological Answer:
- Solubility : Perform gravimetric analysis in solvents (e.g., water, DMSO, ethanol) at 25°C. For low solubility, use sonication or co-solvents (e.g., PEG-400) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free amine) indicate hydrolysis susceptibility .
Advanced Research Questions
Q. How does stereochemistry at the 2-position influence biological activity, and how can enantiomeric purity be ensured?
Methodological Answer:
- Stereochemical Impact : Compare (2S) and (2R) enantiomers in receptor-binding assays (e.g., LAT1 transporter inhibition studies). Chiral HPLC confirms enantiomeric excess (>99%) .
- Synthesis Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to minimize racemization .
Q. How can contradictory reports on biological activity (e.g., receptor affinity vs. cytotoxicity) be resolved?
Methodological Answer:
- Meta-Analysis : Compare assay conditions across studies (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in LAT1 inhibition may arise from differences in pH (6.5 vs. 7.4) during uptake experiments .
- In Vivo Validation : Conduct pharmacokinetic studies in rodent models to reconcile in vitro cytotoxicity with therapeutic efficacy .
Q. What computational approaches predict interactions between this compound and biological targets (e.g., GPCRs)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with GPCR crystal structures (e.g., PDB: 6OS9) to identify binding pockets. Validate predictions with SPR (surface plasmon resonance) for binding kinetics .
- Metainference Simulations : Combine NMR data and molecular dynamics (MD) to model transporter inhibition mechanisms (e.g., LAT1 substrate competition) .
Q. How can impurity profiles be characterized during scale-up synthesis?
Methodological Answer:
- Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., dehydrohalogenation products). Reference standards (e.g., EP impurity guidelines) aid quantification .
- Mitigation : Optimize reaction stoichiometry (e.g., HCl equivalents during salt formation) and implement in-line FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
